molecular formula C8H16O B155638 2-Octanone CAS No. 111-13-7

2-Octanone

Cat. No. B155638
Key on ui cas rn: 111-13-7
M. Wt: 128.21 g/mol
InChI Key: ZPVFWPFBNIEHGJ-UHFFFAOYSA-N
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Patent
US07897817B2

Procedure details

In an ambient pressure oxygen atmosphere, 26.9 mg of 2-octanol and 35.3 mg of the platinum catalyst obtained in Example 1 were agitated for fifteen hours at 60° C. in 2 ml of water. The reaction mixture was subsequently extracted using ethyl acetate, and the organic layer was dried using magnesium sulfate, filtered and concentrated to obtain 22.6 mg (85% yield) of 2-octanone. The reaction equation and the analytical results of the product are shown below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
26.9 mg
Type
reactant
Reaction Step One
Quantity
35.3 mg
Type
catalyst
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
85%

Identifiers

REACTION_CXSMILES
O=O.[CH3:3][CH:4]([OH:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]>[Pt].O>[CH3:3][C:4](=[O:11])[CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH3:10]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=O
Name
Quantity
26.9 mg
Type
reactant
Smiles
CC(CCCCCC)O
Name
Quantity
35.3 mg
Type
catalyst
Smiles
[Pt]
Name
Quantity
2 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction mixture was subsequently extracted
CUSTOM
Type
CUSTOM
Details
the organic layer was dried
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Name
Type
product
Smiles
CC(CCCCCC)=O
Measurements
Type Value Analysis
AMOUNT: MASS 22.6 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 85.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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